molecular formula C9H15NSi B099340 3-(Trimethylsilyl)aniline CAS No. 15290-25-2

3-(Trimethylsilyl)aniline

Cat. No. B099340
CAS RN: 15290-25-2
M. Wt: 165.31 g/mol
InChI Key: HLMBXIDFRINSJY-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)aniline, also known as TMS-aniline, is a versatile organic compound that finds its application in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless liquid with a molecular formula of C10H17NSi and a molar mass of 179.33 g/mol. TMS-aniline is a derivative of aniline, where the amino group is substituted by a trimethylsilyl group.

Mechanism Of Action

The mechanism of action of 3-(Trimethylsilyl)aniline is not well understood. However, studies have shown that it can act as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones. 3-(Trimethylsilyl)aniline can also undergo oxidation to form the corresponding imine.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)aniline. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

3-(Trimethylsilyl)aniline has several advantages in lab experiments. It is relatively easy to synthesize, and its high reactivity makes it a useful building block for the synthesis of various biologically active molecules. However, 3-(Trimethylsilyl)aniline is highly reactive and can be challenging to handle. It is also relatively expensive, which can be a limitation for some lab experiments.

Future Directions

There are several future directions for 3-(Trimethylsilyl)aniline. One potential application is in the synthesis of new antibiotics. 3-(Trimethylsilyl)aniline can be used as a building block for the synthesis of various antibacterial agents. Another future direction is in the development of new antitumor agents. 3-(Trimethylsilyl)aniline has shown promising results in vitro, and further studies are needed to explore its potential in vivo. Finally, 3-(Trimethylsilyl)aniline can also find its application in the field of material science, where it can be used as a precursor for the synthesis of various functional materials.
Conclusion:
In conclusion, 3-(Trimethylsilyl)aniline is a versatile organic compound that finds its application in various fields of scientific research. Its high reactivity and ease of synthesis make it a useful building block for the synthesis of various biologically active molecules. Further studies are needed to explore its potential in the development of new antibiotics and antitumor agents. 3-(Trimethylsilyl)aniline also has potential applications in the field of material science.

Scientific Research Applications

3-(Trimethylsilyl)aniline has found its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antiviral agents, and antibiotics. 3-(Trimethylsilyl)aniline is also used as a reagent in organic synthesis, where it acts as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones.

properties

CAS RN

15290-25-2

Product Name

3-(Trimethylsilyl)aniline

Molecular Formula

C9H15NSi

Molecular Weight

165.31 g/mol

IUPAC Name

3-trimethylsilylaniline

InChI

InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3

InChI Key

HLMBXIDFRINSJY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC(=C1)N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)N

synonyms

3-Trimethylsilanylaniline

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Nitrotrimethylsilylbenzene (200 mg) was catalytically hydrogenated over Pd-C in 7.5 ml of benzene at atmospheric pressure for 40 minutes. The catalyst was filtered off and washed with benzene and dry MeOH, successively. The filtrate and washings were mixed and evaporated. The residue was purified by column chromatography on silica gel [eluent: methylene chloride] to give 169 mg of pale brown liquid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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